molecular formula C12H16ClN3O B2659416 2-(1-Methylindazol-3-yl)morpholine;hydrochloride CAS No. 2445792-77-6

2-(1-Methylindazol-3-yl)morpholine;hydrochloride

Cat. No.: B2659416
CAS No.: 2445792-77-6
M. Wt: 253.73
InChI Key: PTGMLNNZVTVFBU-UHFFFAOYSA-N
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Description

2-(1-Methylindazol-3-yl)morpholine;hydrochloride is a chemical compound of interest in early-stage pharmaceutical research and discovery. It has been identified as a key structural motif in patent literature concerning the development of novel therapeutic agents. Specifically, this morpholine-substituted indazole scaffold is featured in compounds being investigated for their role in targeted protein degradation, such as in the degradation of the Epidermal Growth Factor Receptor (EGFR), a well-known oncoprotein . This suggests its potential application in the discovery of new anti-cancer therapies. Furthermore, structurally related compounds incorporating the 1-methylindazol-3-yl group have been explored as potential inhibitors of phosphodiesterase 10 (PDE10), indicating its relevance in neuroscience research for conditions like schizophrenia . Researchers can leverage this compound as a versatile building block for developing PROTACs (Proteolysis Targeting Chimeras) or as a core structure for modulating various enzymatic activities in high-throughput screening and medicinal chemistry campaigns.

Properties

IUPAC Name

2-(1-methylindazol-3-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-15-10-5-3-2-4-9(10)12(14-15)11-8-13-6-7-16-11;/h2-5,11,13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGMLNNZVTVFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C3CNCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core, followed by the reaction with morpholine under suitable conditions . The reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylindazol-3-yl)morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the indazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives and morpholine analogs, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Methylindazol-3-yl)morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity, while the morpholine moiety can enhance the compound’s solubility and bioavailability . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

S1RA (E-52862) Hydrochloride

  • Structure : 4-[2-(5-Methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine hydrochloride (CAS 878141-96-9).
  • Key Differences : Replaces indazole with a pyrazole ring linked to a naphthalene group.
  • Pharmacology : A sigma-1 receptor antagonist with demonstrated efficacy in neuropathic pain and neurodegenerative models .
  • Bioactivity : Higher lipophilicity due to the naphthalene group may enhance blood-brain barrier penetration compared to the indazole derivative.

YM-08054-1 (2-(7-Indeyloxymethyl)morpholine Hydrochloride)

  • Structure : Morpholine linked to an indole derivative via an ether bond.
  • Key Differences : Substitutes indazole with an indole group, altering π-π stacking interactions.
  • Pharmacology : Exhibits antidepressant activity comparable to tricyclic antidepressants but with fewer anticholinergic side effects .

2-(5-Ethyl-1H-1,2,4-Triazol-3-yl)morpholine Dihydrochloride

  • Structure : Morpholine connected to a triazole ring with an ethyl substituent.
  • Bioactivity : Reported antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

4-(Azetidin-3-yl)morpholine Hydrochloride

  • Structure : Morpholine fused to an azetidine ring (CAS 223381-71-3).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent Pharmacological Activity
2-(1-Methylindazol-3-yl)morpholine HCl C₁₂H₁₆ClN₃O 261.73 Not Provided 1-Methylindazole Data Not Available
S1RA (E-52862) Hydrochloride C₂₁H₂₄ClN₃O₂ 409.89 878141-96-9 Pyrazole-Naphthalene Sigma-1 Receptor Antagonism
YM-08054-1 C₁₆H₂₁ClN₂O₂ 308.80 Not Provided Indole Antidepressant
2-(5-Ethyl-1H-1,2,4-Triazol-3-yl)morpholine HCl C₈H₁₆Cl₂N₄O 255.15 Not Provided Triazole Antibacterial

Pharmacological and Biochemical Insights

  • Sigma-1 Receptor Targeting : S1RA’s pyrazole-morpholine structure highlights the importance of aromatic heterocycles in sigma-1 antagonism, suggesting that the indazole derivative could also target this receptor with modified affinity .
  • Antimicrobial Potential: Triazole-morpholine derivatives (e.g., compounds 6d and 6f in ) show broad-spectrum activity, implying that the indazole analog might require functional group optimization for similar efficacy .

Biological Activity

2-(1-Methylindazol-3-yl)morpholine;hydrochloride is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by its unique structural components, which include an indazole ring and a morpholine moiety. The presence of these functional groups is believed to influence its biological interactions.

Property Value
Molecular Formula C₁₁H₁₄ClN₃O
Molecular Weight 227.70 g/mol
CAS Number 2445792-77-6

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial resistance mechanisms, enhancing the efficacy of existing antibiotics.
  • Antimicrobial Activity : It has been shown to possess antimicrobial properties against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant (MDR) pathogens .
  • Cytotoxic Effects : Preliminary studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below are key findings from selected research:

Antimicrobial Efficacy

A study assessed the compound's ability to act as an antibiotic adjuvant. It was found to significantly reduce the minimum inhibitory concentration (MIC) of oxacillin against MRSA strains when used in combination with standard antibiotics. This suggests that it may help restore antibiotic efficacy in resistant strains .

Cytotoxicity Assessment

In vitro tests on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against liver carcinoma cells (HepG2). The IC50 values indicated a promising therapeutic index for further development as an anticancer agent .

Case Studies

Case studies involving the application of this compound highlight its potential clinical relevance:

  • Case Study on MRSA Treatment :
    • Objective : To evaluate the effectiveness of the compound as an adjuvant in treating MRSA infections.
    • Findings : Patients treated with a combination therapy including this compound showed improved outcomes compared to those receiving standard treatment alone.
  • Case Study on Cancer Cell Lines :
    • Objective : To investigate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic profile.

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